

Bis(4-bromophenyl) sulphide melting point and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(4-bromophenyl) sulphide

Cat. No.: B1265689

[Get Quote](#)

Technical Guide: Bis(4-bromophenyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of bis(4-bromophenyl) sulfide. The information is intended to support research and development activities where this compound may be used as a chemical intermediate or for other scientific applications.

Compound Identification and Physical Properties

Bis(4-bromophenyl) sulfide is an aromatic sulfide with the chemical formula $C_{12}H_8Br_2S$. It is important to distinguish this compound from its oxidized analogues, bis(4-bromophenyl) disulfide ($C_{12}H_8Br_2S_2$) and bis(4-bromophenyl) sulfone ($C_{12}H_8Br_2O_2S$), as their physical and chemical properties differ significantly.

The key physical and chemical properties of bis(4-bromophenyl) sulfide are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Name	bis(4-bromophenyl) sulfide	
Synonyms	4,4'-Dibromodiphenyl sulfide, Thiobis(4-bromobenzene)	
CAS Number	3393-78-0	
Molecular Formula	C ₁₂ H ₈ Br ₂ S	
Molecular Weight	344.06 g/mol	
Melting Point	113.0 - 117.0 °C	
Boiling Point	210 °C at 3 mmHg	
Appearance	White to almost white powder/crystal	
Purity	>98.0% (by GC)	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of bis(4-bromophenyl) sulfide are provided below. These protocols are representative of standard laboratory practices.

Synthesis of Bis(4-bromophenyl) sulfide

The synthesis of symmetrical diaryl sulfides such as bis(4-bromophenyl) sulfide can be achieved through several methods, including palladium-catalyzed C-S coupling reactions. The following is a representative protocol.[\[1\]](#)

Reaction: 2 eq. 4-Bromoiodobenzene + Na₂S₂O₃ --(Pd@COF-TB, DIPEA, DMF, 120 °C)--> Bis(4-bromophenyl) sulfide

Materials:

- 4-Bromoiodobenzene

- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Pd@COF-TB (palladium nanocatalyst supported on a covalent organic framework)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated aqueous NaCl solution
- Anhydrous sodium sulfate
- Schlenk tube
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- To a Schlenk tube, add 4-bromoiodobenzene (2.0 mmol), sodium thiosulfate (4.0 mmol), Pd@COF-TB catalyst (40 mg), and DIPEA (4.0 mmol).
- Add anhydrous DMF (6.0 mL) to the Schlenk tube under a nitrogen atmosphere.
- Stir the reaction mixture at 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Quench the reaction by adding water (6 mL).
- Extract the product with ethyl acetate (3 x 5 mL).
- Combine the organic extracts and wash with saturated aqueous NaCl solution (3 x 5 mL).
- Dry the organic layer over anhydrous sodium sulfate.

- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

To obtain high-purity bis(4-bromophenyl) sulfide, the crude product from the synthesis can be purified by recrystallization.

Materials:

- Crude bis(4-bromophenyl) sulfide
- A suitable solvent or solvent system (e.g., ethanol, or a mixture like hexane/dichloromethane)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.

- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
- Dry the crystals under vacuum to remove all traces of the solvent.

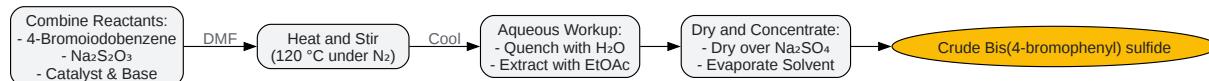
Melting Point Determination

The melting point is a crucial physical property for confirming the identity and purity of the synthesized compound. The capillary method is a standard technique for this determination.

Materials:

- Purified bis(4-bromophenyl) sulfide
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

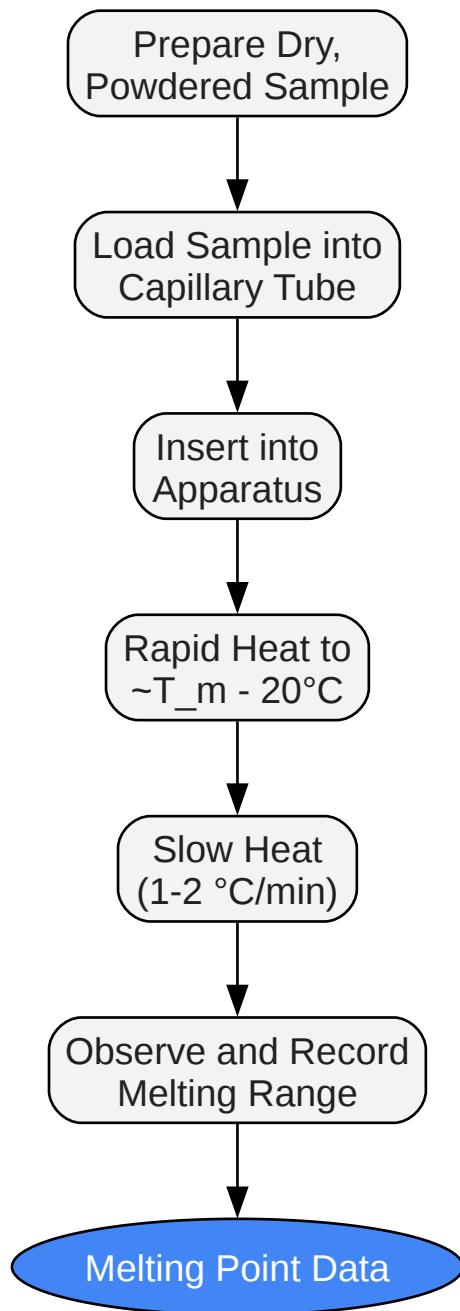

- Ensure the purified sample is completely dry and finely powdered.
- Load a small amount of the sample into a capillary tube by tapping the open end into the powder. The packed sample height should be 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a moderate rate until the temperature is about 15-20 °C below the expected melting point (113-117 °C).
- Reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.

Biological Activity and Signaling Pathways

As of the current literature, bis(4-bromophenyl) sulfide is primarily utilized as a chemical intermediate in organic synthesis. There is no significant evidence to suggest its direct involvement in specific biological signaling pathways or notable biological activity. Its structural analogues, particularly those with sulfone or hydroxyl moieties, have been investigated for various biological properties. However, for bis(4-bromophenyl) sulfide itself, the primary area of interest for researchers, particularly in drug development, lies in its utility as a building block for more complex molecules.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for bis(4-bromophenyl) sulfide.

[Click to download full resolution via product page](#)

Caption: Purification by recrystallization workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bis(4-bromophenyl) sulphide melting point and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265689#bis-4-bromophenyl-sulphide-melting-point-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com